3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

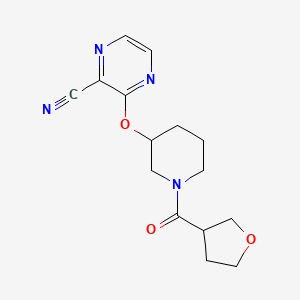

3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with a piperidin-3-yloxy group. The piperidine ring is further functionalized by a tetrahydrofuran-3-carbonyl moiety.

Properties

IUPAC Name |

3-[1-(oxolane-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-8-13-14(18-5-4-17-13)22-12-2-1-6-19(9-12)15(20)11-3-7-21-10-11/h4-5,11-12H,1-3,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHCFJQMJWAJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOC2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with a pyrazine-2-carbonitrile derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Functional and Pharmacological Differences

Lipophilicity and Solubility: The tetrahydrofuran-3-carbonyl group in the target compound likely reduces lipophilicity compared to analogs with thiophene (BK71781, log P ~2.8–3.48) or thiadiazole substituents . This may improve aqueous solubility but reduce membrane permeability.

Metabolic Stability: Compounds with sulfur-containing substituents (e.g., thiophene or thiadiazole) often exhibit slower oxidative metabolism due to sulfur’s electron-withdrawing effects . The dimethylamino-propan-2-yloxy analog () showed low stability in human hepatocytes, whereas tetrahydrofuran-derived compounds may benefit from the oxygen-rich structure’s resistance to CYP450-mediated degradation .

Biological Activity: Pyrazine-2-carbonitriles with piperidine-ether linkages (e.g., BK71781) are often explored as kinase inhibitors or GPCR modulators. For example, CHK1 inhibitors with similar scaffolds demonstrate nanomolar potency but require optimization for metabolic stability . Substituents like thiophene or thiadiazole may confer selectivity for targets requiring hydrophobic binding pockets (e.g., ATP-binding sites in kinases) .

Biological Activity

The compound 3-((1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile , also known by its CAS number 2034504-00-0, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazine core substituted with a tetrahydrofuran-derived piperidine moiety. The presence of the carbonitrile group enhances its reactivity and potential interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazine compounds, including this particular structure, exhibit significant antitumor activity . They are believed to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular proliferation and survival pathways associated with cancer progression. In vitro studies have shown that similar compounds can effectively reduce tumor cell viability by disrupting key signaling pathways involved in malignancy .

Antimicrobial Properties

In addition to antitumor effects, compounds like This compound have demonstrated antimicrobial properties . For instance, related pyrazole derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism is thought to involve disruption of microbial cell wall synthesis and function .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it may exhibit inhibitory effects on enzymes like xanthine oxidase (XO), which is implicated in oxidative stress and inflammation . This suggests potential applications in treating conditions such as gout or other inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study involving a series of pyrazine derivatives highlighted their effectiveness against various cancer cell lines. The tested compounds showed IC50 values indicating potent cytotoxicity, supporting their development as novel anticancer agents .

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of related pyrazole compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazine structure could enhance antimicrobial efficacy .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile and its intermediates?

- Methodological Answer : A multi-step synthesis approach is typically employed. For the piperidin-3-yloxy moiety, coupling reactions using tetrabutylammonium methoxide as a base in methanol at 50–60°C are effective, as demonstrated in analogous pyrazine-carbonitrile syntheses . The tetrahydrofuran-3-carbonyl group can be introduced via acylation of the piperidine nitrogen using activated esters (e.g., HOBt/TBTU coupling agents) under anhydrous conditions in DMF . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and characterization by /-NMR and HRMS are critical for validating intermediates .

Q. How can the structural integrity of this compound be confirmed during synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze -NMR chemical shifts (e.g., δ = 7.54 ppm for pyrazine protons) and coupling patterns to confirm regiochemistry .

- HRMS : Verify molecular ion peaks (e.g., m/z 238.0961 for a related pyrazole-carbonitrile) to ensure correct mass .

- HPLC/MS : Monitor reaction progress and purity (>95%) using reverse-phase chromatography with UV/Vis detection .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Based on structural analogs, this compound may target kinase pathways (e.g., CHK1 inhibition) or GPCRs (e.g., neurokinin or serotonin receptors). In vitro assays such as kinase inhibition screens (IC profiling) or calcium flux assays in HEK293 cells transfected with GPCRs are recommended . Pyrazine-carbonitriles often exhibit anticancer or anti-inflammatory activity, so testing in cell viability (MTT) or cytokine release (e.g., IL-6/TNF-α ELISA) assays is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary the tetrahydrofuran-3-carbonyl group (e.g., replace with morpholine or azetidine carbonyl) to assess steric/electronic effects on target binding .

- Pyrazine Substitutions : Introduce electron-withdrawing groups (e.g., -CF) at the pyrazine 5-position to enhance metabolic stability .

- In Silico Docking : Use molecular docking (AutoDock Vina) against crystallographic structures of CHK1 or GPCRs to prioritize analogs . Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. What experimental strategies address contradictory data in reported bioactivity profiles of similar pyrazine-carbonitriles?

- Methodological Answer :

- Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., cell line authenticity verification, consistent ATP concentrations in kinase assays) .

- Off-Target Profiling : Use broad-panel profiling (e.g., Eurofins CEREP panels) to identify secondary targets that may explain divergent results .

- Metabolite Analysis : Conduct LC-MS/MS studies to detect active metabolites that may contribute to observed discrepancies in IC values .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation by UPLC-PDA at 254 nm .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C/60% RH. Assess purity monthly for 12 months using validated HPLC methods .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Use MRM transitions (e.g., m/z 408 → 238 for quantification) and deuterated internal standards .

- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) or SPE (Oasis HLB cartridges) to minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.